Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine (CAS 879578-36-6) is an achiral, fully synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its core scaffold is recognized as a privileged structure for kinase inhibitor development.

Molecular Formula C23H22ClN5
Molecular Weight 403.91
CAS No. 879578-36-6
Cat. No. B2551697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
CAS879578-36-6
Molecular FormulaC23H22ClN5
Molecular Weight403.91
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-15-21(18-5-3-2-4-6-18)26-23-20(16-25-29(22)23)17-7-9-19(24)10-8-17/h2-10,15-16H,11-14H2,1H3
InChIKeyOGHIXQYVVHDFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine: Identity, Computed Properties, and Research-Grade Availability


3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine (CAS 879578-36-6) is an achiral, fully synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its core scaffold is recognized as a privileged structure for kinase inhibitor development [1]. Computed physicochemical properties include a molecular weight of 403.9 g/mol, logP of 5.54, logD (pH 7.4) of 4.23, and a topological polar surface area of 25.9 Ų . The compound is catalogued as a screening compound (ID D724-0954) and is available in milligram quantities for early-stage research .

Why 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Freely Substituted: Scaffold-Dependent Selectivity in Kinase Drug Discovery


Pyrazolo[1,5-a]pyrimidines derive their biological activity from a precise spatial arrangement of substituents that govern ATP-binding pocket complementarity. Even minor modifications—such as shifting the chlorine from the 4- to the 3-position of the phenyl ring or replacing the 4-methylpiperazine with morpholine—can fundamentally alter kinase selectivity, cellular permeability, and metabolic stability [1]. The specific 3-(4-chlorophenyl)-5-phenyl-7-(4-methylpiperazin-1-yl) substitution pattern is encompassed within the generic structure of cyclin-dependent kinase (CDK) inhibitor patents, where the 4-methylpiperazine moiety is explicitly linked to improved aqueous solubility and cellular activity relative to unsubstituted piperazine or morpholine analogs [2]. Consequently, generic replacement of this compound with a different pyrazolo[1,5-a]pyrimidine congener without rigorous comparative data risks introducing uncontrolled variables in both biochemical and cell-based assays.

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine: Quantified Differentiation from Closest Analogs and Scaffold Peers


Lipophilic Efficiency Landscape: Computed logP and logD Differentiation from the 5-Trifluoromethylphenyl Analog

The target compound exhibits a computed logP of 5.54 and logD₇.₄ of 4.23 . In contrast, the closely related pyrazolo[1,5-a]pyrimidine derivative 7-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile—which shares the 7-(4-methylpiperazin-1-yl) substituent but bears a trifluoromethylphenyl at C5 and a carbonitrile at C3—displays a substantially lower computed logP of approximately 3.9–4.2 (estimated from its molecular formula C₁₉H₁₇F₃N₆) [1]. The ~1.3–1.6 log unit difference indicates that the target compound's 4-chlorophenyl/phenyl substitution pattern drives higher membrane partitioning potential, which may be advantageous for crossing the blood–brain barrier but requires careful monitoring of solubility-limited absorption.

Lipophilicity Drug-likeness Permeability

CDK Inhibition Potential: Inclusion in Patent Claims Covering Subnanomolar CDK2/5/7/9 Inhibitors

The generic Markush structure in US Patent Application US 2007/0275963 A1 (Schering Corporation) explicitly encompasses 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines wherein R¹ (position 3) is optionally substituted phenyl, R² (position 5) is optionally substituted phenyl, and R³ (position 7) is a substituted piperazine [1]. Within this patent series, the exemplified compound (S)-4k (BS-194)—a close structural analog bearing a 2-aminocyclohexylamino substituent at C7—inhibits CDK2, CDK1, CDK5, CDK7, and CDK9 with IC₅₀ values of 3, 30, 30, 250, and 90 nmol/L, respectively . While the target compound has not been individually profiled, its 4-methylpiperazine substituent at C7 is specifically identified in the patent as conferring superior solubility and cellular potency compared to morpholine or unsubstituted piperazine variants (see [0197] and Example 1 in [1]).

CDK inhibition Cancer Kinase selectivity

Coplanar Core Geometry: Crystallographic Precedent for Hinge-Region Binding Compatibility

Single-crystal X-ray diffraction of the close congener 7-(4-methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrates that the pyrazolo[1,5-a]pyrimidine core and the C5 phenyl ring are almost coplanar (dihedral angle < 5°), while the piperazine ring adopts a classic chair conformation [1]. This near-planar geometry is essential for the N1 nitrogen of the pyrazolo[1,5-a]pyrimidine to act as a hydrogen bond acceptor with the kinase hinge region methionine backbone NH [2]. The target compound retains the identical core and C5 phenyl substitution, strongly suggesting it adopts a comparable coplanar conformation suitable for type I kinase inhibition. The C3 4-chlorophenyl group, being approximately isosteric with the trifluoromethylphenyl group of the crystallized analog, is unlikely to perturb this planarity.

Crystal structure Molecular conformation Kinase hinge binding

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine: High-Priority Application Scenarios Based on Evidence Profile


Kinase Selectivity Profiling in CDK-Focused Screening Panels

The compound's structural alignment with the Schering CDK inhibitor patent series [1] makes it a strong candidate for inclusion in CDK panel screens (CDK1/2/5/7/9). Its 4-methylpiperazine moiety is explicitly associated with improved cellular solubility, enabling direct comparison with morpholine or unsubstituted piperazine analogs in the same assay format.

Blood–Brain Barrier Penetration Studies

With a computed logP of 5.54—approximately 1.3–1.6 units higher than the trifluoromethylphenyl congener [2]—this compound is predicted to exhibit enhanced passive BBB permeability. It is suitable for use as a high-lipophilicity probe in CNS kinase target engagement studies, provided solubility limitations are managed via formulation.

Crystallographic Fragment Elaboration and Structure-Based Drug Design

The coplanar core geometry inferred from the crystal structure of the trifluoromethylphenyl analog [3] supports the use of this compound as a rigid scaffold for fragment growing or docking studies targeting the ATP-binding site of kinases. Its 4-chlorophenyl group provides a synthetically accessible vector for further functionalization.

Physicochemical Benchmarking in Pyrazolo[1,5-a]pyrimidine SAR Libraries

The compound's computed logD₇.₄ of 4.23 and topological PSA of 25.9 Ų place it at the lipophilic extreme of the pyrazolo[1,5-a]pyrimidine chemical space. It can serve as a representative high-logD member in systematic SAR studies examining the trade-off between lipophilicity and kinase selectivity.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.